Flunoxaprofen

描述

氟诺昔布洛芬是一种手性非甾体抗炎药 (NSAID),以其强大的抗炎和镇痛作用而闻名。 它在结构上与萘普生有关,主要用于治疗骨关节炎和类风湿性关节炎等疾病 . 由于对潜在肝毒性的担忧,其临床应用受到限制 .

准备方法

合成路线及反应条件

氟诺昔布洛芬是通过一系列化学反应从对氟苯甲酰氯开始合成的。 合成过程涉及通过桑德迈尔反应形成苯并恶唑环,随后对 2-(4-氨基苯基)丙腈进行重氮化,然后进行酸水解得到酚类中间体 . 然后将该中间体硝化并还原形成氨基酚,氨基酚进行水解生成羧酸。 最后一步是与对氟苯甲酰氯酰化并环化形成外消旋氟诺昔布洛芬 .

工业生产方法

氟诺昔布洛芬的工业生产涉及类似的合成路线,但规模更大。该过程必须确保高纯度和高产率,通常需要优化反应条件,例如温度、压力和溶剂选择。 此外,该化合物的水溶性有限,需要进一步的步骤来制备像糖浆、乳膏和栓剂这样的制剂 .

化学反应分析

反应类型

氟诺昔布洛芬会发生各种化学反应,包括:

氧化: 通常涉及将酚羟基转化为醌。

还原: 将硝基还原为胺。

取代: 芳环上的卤化和硝化反应.

常用试剂和条件

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 使用碳载钯或氯化亚锡进行催化加氢。

主要产物

科学研究应用

Pharmacological Properties

Flunoxaprofen exhibits significant anti-inflammatory effects comparable to other NSAIDs like naproxen. It acts primarily by inhibiting leukotriene synthesis rather than prostaglandin synthesis, which differentiates it from many other NSAIDs. The drug has been shown to improve symptoms in conditions such as osteoarthritis and rheumatoid arthritis, although its clinical availability has been withdrawn due to safety concerns related to liver toxicity .

Applications in Dermatology

This compound has shown promise in dermatological applications, particularly in the treatment of inflammatory skin conditions. A notable study demonstrated its effectiveness when applied topically for nonspecific vaginitis. The results indicated that this compound could significantly normalize vaginal flora by increasing Döderlein bacillus levels, which are essential for maintaining healthy vaginal flora .

Case Study: Topical Application for Vaginitis

- Study Design : A clinical trial involving 30 patients with nonspecific vaginitis.

- Results : this compound application led to a marked improvement in symptoms, comparable to meclocycline but without bactericidal properties.

- : The local anti-inflammatory activity was crucial for the therapeutic effect, highlighting this compound's potential in treating inflammatory conditions without disrupting normal flora.

Veterinary Medicine Applications

In veterinary contexts, this compound has been investigated for its effectiveness in managing pain and inflammation in animals. Its pharmacokinetic profile indicates limited systemic absorption when administered cutaneously, making it suitable for localized treatment without significant systemic side effects .

Data Table: Veterinary Applications of this compound

| Application Area | Findings | Notes |

|---|---|---|

| Pain Management | Effective in reducing pain associated with musculoskeletal disorders | Limited systemic absorption observed |

| Inflammation Control | Demonstrated efficacy comparable to other NSAIDs | Requires careful monitoring due to potential side effects |

Safety and Toxicity Concerns

Despite its therapeutic potential, this compound is associated with risks of hepatotoxicity, similar to its structural analog benoxaprofen. This concern has led to the cessation of its clinical use. Research indicates that reactive acyl glucuronides formed during metabolism may contribute to liver damage .

Adverse Effects Summary

作用机制

氟诺昔布洛芬通过抑制环氧合酶 (COX) 发挥作用,环氧合酶是前列腺素生物合成的关键酶。前列腺素是脂类化合物,在炎症和疼痛中起着关键作用。 通过抑制 COX,氟诺昔布洛芬降低前列腺素的产生,从而减轻炎症和疼痛 .

相似化合物的比较

氟诺昔布洛芬与其他 NSAID 如萘普生和布洛芬密切相关。 与这些化合物相比,氟诺昔布洛芬在治疗炎症性疾病方面显示出类似的疗效,但其肝毒性风险更高 . 这限制了其与更广泛使用的 NSAID 相比的临床应用。

类似化合物

- 萘普生

- 布洛芬

- 酮洛芬

- 双氯芬酸

氟诺昔布洛芬独特的结构,包括苯并恶唑环和氟原子,使其与这些其他 NSAID 区别开来,从而使其具有特定的药理特征 .

如果您还有其他问题或需要更多细节,请随时提问!

生物活性

Flunoxaprofen (FLX) is a chiral nonsteroidal anti-inflammatory drug (NSAID) that was developed for the treatment of inflammatory conditions. It is structurally related to naproxen and is known for its ability to inhibit leukotriene synthesis rather than prostaglandin synthesis, which is a common mechanism among many NSAIDs. Despite its therapeutic potential, FLX was withdrawn from clinical use due to safety concerns, particularly hepatotoxicity.

This compound exhibits its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. The drug exists as a racemic mixture, but pharmacokinetic studies indicate that the S-enantiomer is the active form, while the R-enantiomer undergoes stereoselective chiral inversion to become pharmacologically active.

Pharmacokinetics

The absorption and disposition of FLX have been extensively studied. Key findings include:

- Stereoselective Metabolism : The R-enantiomer is converted to the S-enantiomer via acyl-CoA thioester intermediates, which are involved in transacylation reactions with glutathione (GSH) in liver cells. This metabolic pathway is crucial as it may lead to the formation of reactive metabolites that can bind covalently to proteins, potentially triggering immune-mediated hepatotoxicity .

- Half-life and Clearance : Studies have shown that there are no significant differences in the absorption and elimination half-lives between the two enantiomers; however, the S-enantiomer has a higher therapeutic index compared to other NSAIDs like indomethacin and diclofenac .

Hepatotoxicity Concerns

Research has indicated that FLX can form drug-protein adducts through its reactive metabolites, which may be recognized by the immune system as foreign. This can lead to idiosyncratic immune-mediated hepatotoxic reactions. A notable study highlighted this concern by demonstrating that FLX-CoA can transacylate GSH, forming FLX-S-acyl-glutathione (FLX-SG) in rat hepatocytes .

Anti-inflammatory Activity

A biochemical evaluation showed that FLX possesses significant anti-inflammatory activity in various animal models. For instance:

- Prenatal and Postnatal Exposure : A study assessed the cardiovascular function of progeny exposed to FLX during prenatal and postnatal periods. The results suggested potential long-term effects on cardiovascular health due to early exposure to NSAIDs .

- Topical Application : Another investigation into topical this compound for treating nonspecific vaginitis demonstrated its efficacy in reducing inflammation and associated symptoms .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity of this compound compared to other NSAIDs:

| Drug | Mechanism of Action | Active Form | Hepatotoxicity Risk | Therapeutic Index |

|---|---|---|---|---|

| This compound | COX inhibition, leukotriene suppression | S-enantiomer | High | Higher than indomethacin |

| Naproxen | COX inhibition | S-enantiomer | Moderate | Moderate |

| Diclofenac | COX inhibition | Racemic mixture | Low | Lower |

属性

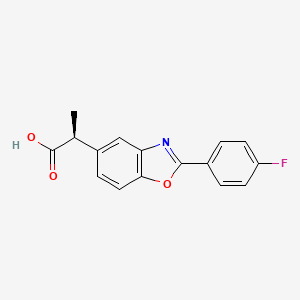

IUPAC Name |

(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYQKTVRGFPIS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912311 | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66934-18-7 | |

| Record name | (+)-Flunoxaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66934-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunoxaprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunoxaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNOXAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。